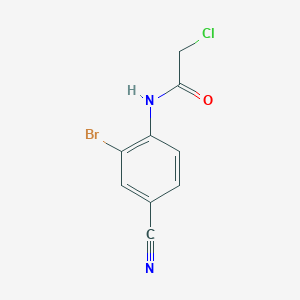
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide, also known as CPAA, is a chemical compound that has been extensively researched for its potential applications in various fields. CPAA is a pyrimidine derivative that has a chloro group and a phenyl group attached to it. It has been found to exhibit various biochemical and physiological effects, making it an attractive compound for scientific research.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biochemical pathways. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has also been found to inhibit the activity of various kinases, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be obtained in good yields. It exhibits various biochemical and physiological effects, making it a useful compound for studying various biological processes. However, 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide. One potential direction is the development of 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide-based drugs for the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is the synthesis of novel 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide derivatives with improved properties, such as increased solubility and longer half-life. 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide can also be used as a starting material for the synthesis of other biologically active compounds, which can be studied for their potential applications in various fields.
Synthesemethoden
The synthesis of 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide involves the reaction of 2-chloroacetyl chloride with 2-phenylpyrimidine-5-amine in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide. The synthesis of 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide is relatively simple, and the compound can be obtained in good yields.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been found to inhibit the growth of various types of cancer cells, making it a promising candidate for the development of anticancer drugs.
In the field of organic chemistry, 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has been used as a building block for the synthesis of various pyrimidine derivatives. It has also been used as a starting material for the synthesis of other biologically active compounds.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-6-11(17)16-10-7-14-12(15-8-10)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNYMKRMRZZRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-(5-methyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7557440.png)

![Methyl 3-[(2-chloroacetyl)amino]-2-methylbenzoate](/img/structure/B7557455.png)
![3-[(2-chloroacetyl)amino]-N-ethyl-4-methylbenzamide](/img/structure/B7557456.png)
![2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide](/img/structure/B7557470.png)
![N-[4-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557479.png)
![2-Chloro-4-[(2-chloroacetyl)amino]benzamide](/img/structure/B7557483.png)
![2-chloro-N-[3-(cyanomethoxy)phenyl]acetamide](/img/structure/B7557490.png)

![2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B7557508.png)
![2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557531.png)
![4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide](/img/structure/B7557533.png)

